molecular formula C19H14Br2N2O4 B11695600 (5E)-5-(3,5-dibromo-4-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(3,5-dibromo-4-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11695600
M. Wt: 494.1 g/mol
InChI Key: JINBFGZHTIGAAV-NTUHNPAUSA-N
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Description

(5E)-5-(3,5-dibromo-4-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3,5-dibromo-4-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method includes the condensation of 3,5-dibromo-4-methoxybenzaldehyde with 1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound may vary, they generally follow similar synthetic routes as described above. The scalability of the process is achieved by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3,5-dibromo-4-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

(5E)-5-(3,5-dibromo-4-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(3,5-dibromo-4-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3,5-dichloro-4-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(3,5-difluoro-4-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

(5E)-5-(3,5-dibromo-4-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate for further modifications.

Properties

Molecular Formula

C19H14Br2N2O4

Molecular Weight

494.1 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H14Br2N2O4/c1-10-3-5-12(6-4-10)23-18(25)13(17(24)22-19(23)26)7-11-8-14(20)16(27-2)15(21)9-11/h3-9H,1-2H3,(H,22,24,26)/b13-7+

InChI Key

JINBFGZHTIGAAV-NTUHNPAUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OC)Br)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OC)Br)C(=O)NC2=O

Origin of Product

United States

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